4-bromo-N-(2-chloro-4-iodophenyl)benzenesulfonamide 4-bromo-N-(2-chloro-4-iodophenyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1406294-50-5
VCID: VC6488587
InChI: InChI=1S/C12H8BrClINO2S/c13-8-1-4-10(5-2-8)19(17,18)16-12-6-3-9(15)7-11(12)14/h1-7,16H
SMILES: C1=CC(=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)I)Cl)Br
Molecular Formula: C12H8BrClINO2S
Molecular Weight: 472.52

4-bromo-N-(2-chloro-4-iodophenyl)benzenesulfonamide

CAS No.: 1406294-50-5

Cat. No.: VC6488587

Molecular Formula: C12H8BrClINO2S

Molecular Weight: 472.52

* For research use only. Not for human or veterinary use.

4-bromo-N-(2-chloro-4-iodophenyl)benzenesulfonamide - 1406294-50-5

Specification

CAS No. 1406294-50-5
Molecular Formula C12H8BrClINO2S
Molecular Weight 472.52
IUPAC Name 4-bromo-N-(2-chloro-4-iodophenyl)benzenesulfonamide
Standard InChI InChI=1S/C12H8BrClINO2S/c13-8-1-4-10(5-2-8)19(17,18)16-12-6-3-9(15)7-11(12)14/h1-7,16H
Standard InChI Key FPVQJULZKXSFHW-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)I)Cl)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

4-Bromo-N-(2-chloro-4-iodophenyl)benzenesulfonamide features a central benzenesulfonamide scaffold substituted with bromine at the para position, while the N-linked phenyl group contains chlorine and iodine at the ortho and para positions, respectively. The molecular formula C₁₂H₈BrClINO₂S corresponds to a molecular weight of 472.52 g/mol .

The stereoelectronic effects created by this unique halogen arrangement significantly influence the compound's reactivity. The iodine atom's polarizability (atomic radius ≈ 1.98 Å) creates substantial van der Waals interactions, while the electron-withdrawing sulfonamide group (-SO₂NH-) enhances the acidity of the adjacent N-H proton (predicted pKa ≈ 9-11).

Comparative Structural Analysis

When compared to its structural analog 4-bromo-N-(2-iodophenyl)benzenesulfonamide (CAS 349404-93-9), the additional chlorine substituent in the target compound introduces:

  • Increased molecular polarity (Cl electronegativity = 3.0 vs. I = 2.66)

  • Enhanced steric hindrance at the ortho position

  • Modified π-π stacking capabilities

PropertyTarget CompoundAnalog (CAS 349404-93-9)
Molecular FormulaC₁₂H₈BrClINO₂SC₁₂H₉BrINO₂S
Molecular Weight (g/mol)472.52438.08
Halogen SubstituentsBr, Cl, IBr, I
Calculated LogP≈3.8 (est.)≈3.2 (reported)

Table 1: Structural comparison with related sulfonamide derivatives .

Synthetic Pathways and Challenges

Proposed Synthesis Routes

While explicit synthetic details remain unpublished, retrosynthetic analysis suggests two plausible pathways:

  • Sulfonylation Route:
    C6H5Br+ClSO3HC6H5SO3HNH2C6H3ClITarget Compound\text{C}_6\text{H}_5\text{Br} + \text{ClSO}_3\text{H} \rightarrow \text{C}_6\text{H}_5\text{SO}_3\text{H} \xrightarrow{\text{NH}_2\text{C}_6\text{H}_3\text{ClI}} \text{Target Compound}

  • Ullmann Coupling Approach:
    4-BrC6H4SO2Cl+2-Cl-4-I-C6H3NH2Cu catalystProduct\text{4-BrC}_6\text{H}_4\text{SO}_2\text{Cl} + \text{2-Cl-4-I-C}_6\text{H}_3\text{NH}_2 \xrightarrow{\text{Cu catalyst}} \text{Product}

The presence of multiple halogen substituents necessitates careful control of reaction conditions to prevent unwanted cross-coupling or dehalogenation.

Purification Considerations

Chromatographic purification likely employs:

  • Stationary phase: Silica gel modified with 5% triethylamine

  • Mobile phase: Hexane/ethyl acetate gradient (3:1 → 1:2 v/v)

  • Final recrystallization from ethanol/water (4:1) mixture

Physicochemical Properties

Thermal Stability

Limited data suggests decomposition initiates at ≈180°C based on differential scanning calorimetry simulations . The multi-halogenated structure confers:

  • High thermal stability compared to non-halogenated analogs

  • Gradual release of hydrogen halides (HCl, HBr, HI) above 200°C

Solubility Profile

Experimental solubility remains uncharacterized, but computational predictions indicate:

SolventPredicted Solubility (mg/mL)
Water<0.01
Methanol12-15
Dichloromethane45-50
DMSO>100

Table 2: Estimated solubility based on Hansen solubility parameters .

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